molecular formula C19H22N4O2 B12939489 6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-54-4

6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine

Cat. No.: B12939489
CAS No.: 920503-54-4
M. Wt: 338.4 g/mol
InChI Key: GUUYHVWYXFWYDF-UHFFFAOYSA-N
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Description

6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a purine base, which is a fundamental component of nucleic acids, making it of particular interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzyloxyethyl Intermediate: This step involves the reaction of benzyl alcohol with an appropriate alkylating agent to form the benzyloxyethyl group.

    Cyclization to Form the Oxan-2-yl Group: The benzyloxyethyl intermediate undergoes cyclization under acidic or basic conditions to form the oxan-2-yl group.

    Coupling with Purine Base: The final step involves coupling the oxan-2-yl intermediate with a purine base under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    6-Benzylaminopurine: A synthetic cytokinin used in plant tissue culture.

    9-Benzyladenine: Another synthetic cytokinin with similar applications.

    Oxan-2-yl Derivatives: Compounds with similar oxan-2-yl groups but different substituents.

Uniqueness

6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

920503-54-4

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

9-(oxan-2-yl)-6-(2-phenylmethoxyethyl)purine

InChI

InChI=1S/C19H22N4O2/c1-2-6-15(7-3-1)12-24-11-9-16-18-19(21-13-20-16)23(14-22-18)17-8-4-5-10-25-17/h1-3,6-7,13-14,17H,4-5,8-12H2

InChI Key

GUUYHVWYXFWYDF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCOCC4=CC=CC=C4

Origin of Product

United States

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